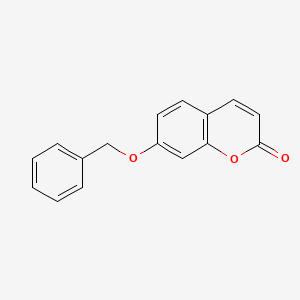

7-(benzyloxy)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

31005-04-6 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

7-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C16H12O3/c17-16-9-7-13-6-8-14(10-15(13)19-16)18-11-12-4-2-1-3-5-12/h1-10H,11H2 |

InChI Key |

QDLFCBKKECTJSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Benzyloxy 2h Chromen 2 One and Its Derivatives

Classical and Modern Approaches to 2H-Chromen-2-one Synthesis

The synthesis of coumarins is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. scienceinfo.com Classical routes often involve high temperatures and strongly acidic or basic conditions. ijcce.ac.ir Modern adaptations have focused on milder conditions, the use of novel catalysts, and improved efficiency, for instance through microwave-assisted synthesis or the use of environmentally friendly solvents. ijcce.ac.iraip.orgrsc.org

Table 1: Overview of Classical Coumarin (B35378) Synthesis Reactions

| Reaction Name | Description | Starting Materials Example |

|---|---|---|

| Perkin Reaction | The condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base. vedantu.comscienceinfo.com It was the first method used to synthesize coumarin itself. vedantu.com | Salicylaldehyde (B1680747) and Acetic Anhydride vedantu.com |

| Pechmann Condensation | The reaction of a phenol (B47542) with a β-ketoester or carboxylic acid containing a β-carbonyl group, typically under acidic catalysis. vedantu.comscienceinfo.comsciensage.info | Phenol and a β-ketoester researchgate.net |

| Knoevenagel Condensation | The reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base like piperidine. sciensage.infoaip.org | Salicylaldehyde and Diethyl Malonate sciensage.info |

| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene, which can then undergo intramolecular cyclization to form the coumarin ring. ijcce.ac.irjmchemsci.com | o-Hydroxybenzaldehyde and a Wittig reagent ijcce.ac.irsciensage.info |

| Reformatsky Reaction | The reaction of a carbonyl compound with an alpha-halo ester in the presence of zinc metal. ijcce.ac.irresearchgate.netwisdomlib.org | Aldehyde/Ketone and an α-haloester researchgate.netwisdomlib.org |

The synthesis of 7-(benzyloxy)-2H-chromen-2-one logically begins with the formation of a precursor, 7-hydroxy-2H-chromen-2-one (also known as umbelliferone). This intermediate is readily prepared using condensation reactions that are particularly suited for introducing an oxygen-containing substituent at the C7 position.

The Pechmann condensation is a widely used method for this purpose. google.com It typically involves the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an acid catalyst. sciensage.infoscispace.com Various acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, or solid acid catalysts like Amberlyst-15, which can offer environmental benefits. scienceinfo.comscispace.comresearchgate.net This reaction directly yields 7-hydroxy-4-methyl-2H-chromen-2-one. scispace.com

The Knoevenagel condensation provides another efficient route. This method involves the condensation of 2,4-dihydroxybenzaldehyde (B120756) with an active methylene compound like diethyl malonate or malonic acid, often catalyzed by a base such as piperidine. sciensage.infojst.go.jpnih.gov The initial condensation is followed by an intramolecular cyclization (lactonization) to form the 7-hydroxycoumarin ring system. jst.go.jp This approach is versatile and can be performed under mild conditions. jst.go.jp

Once the 7-hydroxycoumarin precursor is obtained, the key benzyloxy group is introduced at the C7 position. This transformation is typically accomplished through a Williamson ether synthesis. ontosight.aismolecule.com The process involves the O-alkylation of the phenolic hydroxyl group of the 7-hydroxycoumarin.

The standard procedure involves reacting the 7-hydroxycoumarin with a benzylating agent, most commonly benzyl (B1604629) bromide or benzyl chloride. smolecule.comsmolecule.com The reaction is carried out in the presence of a base, such as potassium carbonate or diisopropylethylamine (DIEA), in a suitable organic solvent like dimethylformamide (DMF) or ethanol. smolecule.commdpi.com In some cases, to enhance the reaction yield and facilitate the nucleophilic attack, a phase-transfer catalyst like N,N′-dicyclohexyl-18-crown-6-ether may be employed to chelate the potassium ion from the base. acs.org This etherification step specifically targets the more acidic phenolic hydroxyl group at C7, yielding the desired 7-(benzyloxy)-2H-chromen-2-one. ontosight.aismolecule.com

Functionalization at Specific Positions

With the 7-(benzyloxy)-2H-chromen-2-one scaffold in hand, further derivatization can be performed to explore structure-activity relationships for various applications. The C3 and C4 positions of the coumarin ring, as well as the benzyl group itself, are common sites for modification.

The C4 position of the coumarin ring is a frequent target for introducing a wide range of substituents. One common strategy begins with a precursor like 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. mdpi.com This intermediate can be benzylated at the C7 hydroxyl group first. The resulting 7-(benzyloxy)-4-(chloromethyl)-2H-chromen-2-one is a versatile building block, as the chloromethyl group can be readily converted into other functionalities, such as aminomethyl groups, through reaction with various amines. mdpi.com

Alternatively, the C4 substituent can be installed during the initial ring formation. For example, using ethyl acetoacetate in a Pechmann condensation with resorcinol directly yields a 4-methyl group. researchgate.net Similarly, starting a synthesis with 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one allows for the preparation of 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one. smolecule.com The Wittig reaction also provides a route to introduce functionalized groups at the C4 position. jmchemsci.com

The C3 position is another key site for functionalization, often leading to derivatives with significant biological activities. The Knoevenagel condensation is a primary method for introducing substituents at this position. By reacting a suitably substituted salicylaldehyde with active methylene compounds like diethyl malonate, a coumarin-3-carboxylate ester is formed. acs.orgsapub.orgasianpubs.org

A typical synthetic sequence for C3-functionalized derivatives involves an initial Knoevenagel cyclization to produce a 7-hydroxy-2H-chromen-2-one-3-carboxylic acid ethyl ester. acs.org This is followed by the benzylation of the C7 hydroxyl group. The ester group at C3 can then be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides (carboxamides) by reacting it first with a chlorinating agent to form an acyl chloride, followed by reaction with a desired amine. acs.orgresearchgate.net

Modifying the electronic and steric properties of the molecule can be achieved by introducing substituents onto the benzyl ring of the C7 benzyloxy moiety. This is accomplished by using appropriately substituted benzyl halides in the Williamson ether synthesis step described in section 2.1.2. mdpi.comnih.gov This strategy allows for the synthesis of a diverse library of compounds where the core coumarin structure remains the same, but the properties of the "tail" region are systematically altered. smolecule.commdpi.com

Table 2: Examples of Substituted Benzyloxy Groups at C7

| Reagent (Substituted Benzyl Halide) | Resulting Substituent at C7 | Reference(s) |

|---|---|---|

| 3,5-Dimethoxybenzyl bromide | 7-((3,5-Dimethoxybenzyl)oxy) | mdpi.com |

| 3-Chlorobenzyl bromide | 7-((3-Chlorobenzyl)oxy) | mdpi.com |

| 4-Chlorobenzyl chloride | 7-((4-Chlorobenzyl)oxy) | nih.gov |

| 4-Fluorobenzyl bromide | 7-((4-Fluorobenzyl)oxy) | nih.gov |

| 2-Nitrobenzyl bromide | 7-((2-Nitrobenzyl)oxy) | nih.gov |

Multi-Component and Tandem Reactions for Diverse Libraries

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. For complex scaffolds like coumarins, multi-component reactions (MCRs) and tandem (or cascade) reactions are exceptionally powerful strategies. These approaches offer significant advantages over traditional linear syntheses by combining multiple synthetic steps into a single operation, thereby increasing efficiency, reducing waste, and allowing for the rapid generation of a wide array of derivatives from simple precursors. benthamdirect.combenthamdirect.comnih.gov The principles of these reactions are directly applicable to the synthesis of 7-(benzyloxy)-2H-chromen-2-one derivatives, enabling the creation of diverse libraries for screening purposes.

Multi-component reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the initial reactants. mdpi.com This one-pot nature is highly convergent and atom-economical. A variety of MCRs have been developed for the synthesis of the coumarin core and its derivatives. nih.gov For instance, a three-component, one-pot synthesis has been developed by reacting substituted salicylaldehydes, ethyl cyanoacetate, and o-aminophenols to produce 3-benzoxazole coumarins in yields ranging from 40–79%. nih.gov By employing 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) as the salicylaldehyde component in such a reaction, a library of 7-(benzyloxy)-3-benzoxazole coumarin derivatives could be readily assembled.

Green chemistry principles are increasingly being integrated into MCRs for coumarin synthesis. benthamdirect.com Researchers have utilized deep eutectic solvents (DES) as both a catalyst and a solvent for the Knoevenagel condensation of salicylaldehydes and active methylene compounds, achieving high yields of 61–96%. nih.gov Another approach uses ZrO₂ nanoparticles as a reusable catalyst for the one-pot multicomponent synthesis of bioactive benzylpyrazolyl coumarin derivatives at room temperature. rsc.org These methods highlight the versatility and adaptability of MCRs for generating coumarin libraries under environmentally benign conditions.

Table 1: Selected Multi-Component Reactions for Coumarin Derivative Synthesis

| Reaction Type | Key Starting Materials | Catalyst/Conditions | Product Type / Yield | Reference |

|---|---|---|---|---|

| Three-Component Condensation | Salicylaldehydes, Ethyl cyanoacetate, o-Aminophenols | n-BuOH, Reflux | 3-Benzoxazole coumarins / 40-79% | nih.gov |

| Knoevenagel Condensation | Salicylaldehydes, Active methylene compounds (e.g., dimethyl malonate) | Deep Eutectic Solvent (ChCl/ZnCl₂) | Coumarin derivatives / 61-96% | nih.gov |

| Three-Component Reaction | Salicylaldehydes, Ethyl acetoacetate, Malononitrile | ZrO₂ nanoparticles, Room Temperature | Benzylpyrazolyl coumarin derivatives / High yields | rsc.org |

| Three-Component Reaction | 4-hydroxycoumarin, Benzaldehydes, Malononitrile | DABCO, Reflux | Chromeno β-lactam hybrids / N/A | mdpi.com |

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, represent another elegant strategy for constructing complex molecules like coumarins. A facile synthesis of coumarins has been reported via a tandem A³ coupling (aldehyde-alkyne-amine) and cycloisomerization cascade. beilstein-journals.org This reaction combines salicylaldehydes, ethoxyacetylene, and pyrrolidine, catalyzed by a cooperative system of copper iodide and pyrrolidine, to afford coumarin derivatives in good to moderate yields (50-82%). beilstein-journals.org The method is compatible with a range of substituted salicylaldehydes, making it suitable for creating libraries based on a 7-(benzyloxy) scaffold.

Palladium-catalyzed tandem reactions are also prominent in coumarin synthesis. A tandem Heck-lactonization reaction between o-iodophenols and enoates has been studied extensively, providing moderate to excellent yields of coumarins under aqueous conditions. acs.org This process proceeds through a cationic mechanism, and its scope has been explored for various substituted phenols and enoates. acs.org More recent innovations include the use of enzymes in continuous-flow microreactors to perform two-step tandem syntheses. mdpi.comnih.gov For example, coumarin-3-carboxylic acid methyl esters can be synthesized from salicylaldehyde derivatives and dimethyl malonate, and then reacted with various bioamines in the presence of an immobilized lipase (B570770) to produce a library of coumarin bioamide derivatives. mdpi.com This combination of biocatalysis and flow chemistry offers a green and efficient route for the rapid synthesis of coumarin libraries. mdpi.comnih.gov

Table 2: Selected Tandem Reactions for Coumarin Derivative Synthesis

| Reaction Name | Key Starting Materials | Catalyst/System | Product Type / Yield | Reference |

|---|---|---|---|---|

| A³ Coupling/Cycloisomerization | Salicylaldehydes, Ethoxyacetylene, Pyrrolidine | CuI / Pyrrolidine | Coumarins / 50-82% | beilstein-journals.org |

| Heck-Lactonization | o-Iodophenols, Enoates | Pd(OAc)₂, Ag₂CO₃, H₂O | Coumarins / Moderate to excellent | acs.org |

| Aldol/Lactonization/Friedel–Crafts | 1-(2-hydroxyphenyl)-2-phenylethanone, Meldrum's acid | TsOH | 7-hydroxy-6H-naphtho[2,3-c]coumarin / N/A | rsc.org |

| Two-Step Tandem Enzymatic Synthesis | Salicylaldehyde derivatives, Dimethyl malonate, Bioamines | Lipase TL IM / K₂CO₃, Continuous-flow microreactor | Coumarin bioamide derivatives / High yields | mdpi.com |

Advanced Computational and Theoretical Investigations of 7 Benzyloxy 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the molecular properties of coumarin (B35378) derivatives.

DFT methods, such as the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set like 6-311G*, are frequently employed to optimize the molecular geometry of coumarin derivatives and to calculate various quantum chemical descriptors. physchemres.org These calculations are fundamental for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural properties of compounds with their biological activities. physchemres.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, influencing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, which relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net

For coumarin derivatives, the HOMO-LUMO energy gap is a significant factor in determining their chemical activity. researchgate.net A smaller energy gap suggests higher reactivity. In the context of 7-(benzyloxy)-2H-chromen-2-one and related compounds, FMO analysis helps to understand intramolecular charge transfer processes, which are vital for their biological and photophysical properties. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.28 |

| LUMO | -2.02 |

| Energy Gap (ΔE) | 4.26 |

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electron density distribution, where different colors represent varying electrostatic potentials. researchgate.net Red regions indicate high electron density and are susceptible to electrophilic attack, while blue regions signify electron-deficient areas, which are favorable for nucleophilic attack. researchgate.net

For coumarin derivatives, MEP maps often show that the carbonyl group of the lactone ring is an electron-rich region, making it a likely site for interaction with electrophiles. core.ac.uk In the case of 7-(benzyloxy)-2H-chromen-2-one, the oxygen atoms of the carbonyl and ether functionalities are expected to be the most electron-rich centers. researchgate.netcore.ac.uk

| Region | Potential (kcal/mol) | Interpretation |

|---|---|---|

| Carbonyl Oxygen | -35.5 | High Electron Density (Electrophilic Attack Site) |

| Aromatic Ring | Varies | Delocalized Electron System |

| Hydrogen Atoms | +25.0 | Low Electron Density (Nucleophilic Attack Site) |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It examines intramolecular delocalization and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization, which contributes to the molecule's stability. researchgate.net

For coumarin systems, NBO analysis reveals significant delocalization of π-electrons across the bicyclic ring system. The interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds are particularly important for understanding the electronic distribution and stability of the molecule. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C2-C3) | 22.5 |

| π(C5-C6) | π(C4-C4a) | 18.9 |

| LP(2) O7 | π*(C6-C7) | 15.2 |

Local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of the reactivity of specific atomic sites within a molecule. arxiv.org These descriptors include the Fukui function and local softness, which help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks. arxiv.org

The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. A dual descriptor, Δf(r), which is the difference between the nucleophilic and electrophilic Fukui functions, can effectively pinpoint sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. arxiv.org For coumarin derivatives, these descriptors are crucial for rationalizing their regioselectivity in various chemical reactions. uchile.cl

| Atom | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | 0.045 | 0.012 | 0.033 | Nucleophilic Attack |

| C4 | 0.021 | 0.058 | -0.037 | Electrophilic Attack |

| O2 | 0.015 | 0.075 | -0.060 | Electrophilic Attack |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and predicting the UV-visible absorption spectra of molecules. uci.educecam.org It provides insights into the nature of electronic transitions, such as n→π* and π→π*, by analyzing the orbitals involved and their corresponding oscillator strengths. researchgate.net

For 7-(benzyloxy)-2H-chromen-2-one and its analogs, TD-DFT calculations can predict the absorption wavelengths (λmax) and help in understanding their photophysical properties, such as fluorescence. researchgate.net These calculations often show that the lowest energy electronic transitions are dominated by π→π* transitions involving the delocalized system of the coumarin core. researchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.45 | HOMO → LUMO (π→π) |

| S0 → S2 | 4.52 | 274 | 0.21 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 4.98 | 249 | 0.15 | HOMO → LUMO+1 (π→π*) |

Density Functional Theory (DFT) Applications

Elucidation of Intramolecular Interactions via Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in a molecule, offering insights into the nature and strength of intramolecular interactions. Studies on coumarin derivatives have utilized QTAIM to differentiate between various types of non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Analysis of experimental and theoretical charge densities in related coumarin structures has established criteria based on electron density properties to characterize these interactions. For instance, the Laplacian of the electron density and the mutual penetration of atoms can distinguish between C−H···O hydrogen bonds and C−H···π interactions acs.org. This approach allows for a detailed understanding of the forces that govern the molecular conformation and crystal packing of these compounds acs.org.

Prediction of Spectroscopic Signatures (e.g., Theoretical FTIR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules, including their Fourier-Transform Infrared (FTIR) spectra. These theoretical predictions serve as a valuable tool for interpreting experimental data and understanding the vibrational modes of the molecule.

For coumarin derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) have been employed to compute theoretical FTIR spectra. These calculations provide information on the vibrational frequencies and intensities of various functional groups within the molecule acs.org. For example, the characteristic C=O stretching frequency of the lactone ring in the coumarin core can be accurately predicted researchgate.net.

In the case of 7-(benzyloxy)-2H-chromen-2-one, theoretical FTIR studies would help in assigning the observed experimental bands to specific vibrational modes. This includes vibrations of the coumarin skeleton, the benzyloxy group, and the various C-H bonds. Comparisons between the theoretical and experimental spectra can confirm the molecular structure and provide insights into the electronic environment of the different functional groups. Such studies have been performed on similar coumarin structures, demonstrating good agreement between calculated and experimental vibrational frequencies researchgate.netiosrjournals.org.

Molecular Modeling and Simulation Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how a ligand, such as 7-(benzyloxy)-2H-chromen-2-one and its derivatives, might interact with a biological target, typically a protein.

Several studies have employed molecular docking to investigate the interactions of 7-(benzyloxy)-2H-chromen-2-one derivatives with various enzymes. For instance, docking simulations have been performed on targets like cholinesterases (AChE and BChE) and monoamine oxidase B (MAO B), which are relevant to Alzheimer's disease. mdpi.comnih.gov These studies help to elucidate plausible binding modes and understand the structure-activity relationships of these compounds. mdpi.comnih.gov

In another study, molecular docking was used to investigate the inhibition of lipoxygenase (LOX) by coumarin derivatives. The results indicated that 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one showed a strong affinity for both soybean LOX-3 and human 5-LOX, which was consistent with its potent inhibitory activity observed experimentally. semanticscholar.orgnih.gov The docking scores provide a quantitative estimate of the binding affinity, helping to rank different compounds and guide the design of more potent inhibitors. semanticscholar.orgnih.gov

The following table summarizes the results from a molecular docking study of coumarin derivatives against lipoxygenase enzymes.

| Compound | Target Enzyme | Docking Score (kcal/mol) |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | -9.5 |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Human 5-LOX | -9.2 |

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of ligand-target interactions, MD simulations are used to assess the stability of the complex formed between a ligand and its protein target, as predicted by molecular docking.

For derivatives of 7-(benzyloxy)-2H-chromen-2-one, MD simulations have been utilized to confirm the stability of their binding to enzymes like cholinesterases and MAO B. nih.gov These simulations, often run for nanoseconds, can reveal whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is a common way to assess the stability of the complex. nih.gov

MD simulations can also provide insights into the specific interactions that contribute to the stability of the complex, such as hydrogen bonds and hydrophobic contacts, and how these interactions evolve over time. nih.gov This level of detail is crucial for understanding the dynamic nature of ligand-protein binding and for the rational design of improved inhibitors.

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

Binding free energy calculations are used to provide a more accurate estimation of the binding affinity between a ligand and a protein than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for these calculations. nih.govresearchgate.net They combine molecular mechanics energies with continuum solvation models to calculate the free energy of binding.

These methods have been applied to complexes of coumarin derivatives with their target proteins to refine the understanding of their binding affinities. researchgate.net The binding free energy is typically decomposed into various components, such as van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. frontiersin.org This decomposition helps to identify the key driving forces for binding.

The following table illustrates the kind of data obtained from MM-GBSA calculations for a hypothetical ligand-protein complex.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -55.0 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 30.2 |

| Nonpolar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔG) | -50.0 |

Enzymatic Interaction and Inhibition Studies of 7 Benzyloxy 2h Chromen 2 One Derivatives

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Research has demonstrated that certain 7-(benzyloxy)-2H-chromen-2-one derivatives exhibit potent and selective inhibition of the MAO-B isoform. For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were found to be selective MAO-B inhibitors. nih.gov Modifications to the benzyloxy or basic moiety of the parent compound led to the identification of several derivatives with nanomolar-level selective MAO-B inhibition. nih.gov

Notably, the presence of a piperonyl group or meta-halogens (like chlorine, bromine, and fluorine) on the benzyloxy ring resulted in compounds with high potency and selectivity for MAO-B. nih.gov For example, the compound 7-(3-chlorobenzyloxy)-4-(methylamino)methylcoumarin was identified as a potent MAO-B inhibitor. nih.gov In one study, a derivative with a 3-chloro substitution on the benzyloxy group showed a nanomolar inhibitory activity and significant selectivity for human MAO-B. nih.gov

The introduction of a terminal propargyl group also yielded a potent and selective MAO-B inhibitor. nih.gov Furthermore, derivatives incorporating glycine-inspired terminal chains were found to be powerful MAO-B inhibitors, with one compound exhibiting a higher potency than the parent compound. nih.gov

MAO-B Inhibitory Activity of Selected 7-(benzyloxy)-2H-chromen-2-one Derivatives

| Compound | Modification | MAO-B IC₅₀ (nM) | Selectivity Index (SI) vs MAO-A |

|---|---|---|---|

| Compound 3 | meta-Cl on benzyloxy | 3.9 | 167 |

| Compound 25 | Glycine-inspired terminal chain | 1.1 | Data not available |

| Unsubstituted benzyloxy-derivative 7 | Unsubstituted benzyloxy | Less active |

Docking simulations and X-ray crystallography have provided insights into how these derivatives bind to the active sites of MAO enzymes. The crystal structure of a potent inhibitor in complex with human MAO-B revealed that its binding mode is similar to that of the marketed anti-Parkinson's drug, safinamide. nih.gov

The general binding orientation involves the benzyloxy group anchoring to the entrance of the enzyme's cavity, while the protonatable substituent is positioned near the FAD coenzyme in the catalytic site. nih.gov For some derivatives, the bis-N-benzylamine moiety fits into a pocket of the entrance cavity in a unique "hook" conformation, which had not been previously observed in other MAO-B structures. acs.org This binding can cause significant structural adjustments in the residues lining this part of the active site. acs.org

Molecular docking studies of other coumarin (B35378) derivatives have shown that the benzothiazole (B30560) nucleus binds in the matrix cavity space, and the heterocyclic part of the molecule is located in the entrance cavity of the MAO-B enzyme. researchgate.net

Cholinesterase (AChE and BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for Alzheimer's disease.

A significant area of research has been the development of 7-(benzyloxy)-2H-chromen-2-one derivatives that can simultaneously inhibit both cholinesterases and MAO-B. nih.govkisti.re.kr This multi-target approach is considered a promising strategy for treating the complex, multifactorial nature of Alzheimer's disease. acs.org

Several 4-aminomethyl-7-benzyloxy-2H-chromen-2-one derivatives have been identified as triple-acting compounds, demonstrating nanomolar and selective MAO-B inhibition along with low micromolar IC₅₀ values against both AChE and BChE. nih.govkisti.re.kr For example, compounds with meta-halogens like bromine and fluorine on the benzyloxy ring showed improved inhibitory activity against both AChE and BChE. nih.gov

The introduction of a terminal propargyl group to a potent MAO-B inhibitor led to a threefold improvement in its affinity for AChE. nih.gov These findings highlight the potential of these coumarin derivatives as multi-target-directed ligands for Alzheimer's therapy. nih.gov

Multi-Target Inhibitory Profile of a 7-(benzyloxy)-2H-chromen-2-one Derivative

| Enzyme | IC₅₀ (µM) |

|---|---|

| MAO-B | 0.0039 |

| AChE | 6.2 |

| BChE | >10 (43% inhibition at 10 µM) |

Enzyme kinetics studies have been employed to understand the mechanism by which these derivatives inhibit cholinesterases. For instance, kinetic analysis of the most potent BChE inhibitor among a series of amino-7,8-dihydro-4H-chromenone derivatives revealed a competitive type of inhibition. nih.gov This was determined by observing an increase in the Michaelis-Menten constant (Kₘ) with no change in the maximum reaction rate (Vₘₐₓ) as the inhibitor concentration increased. nih.gov The inhibition constant (Kᵢ) for this competitive inhibitor was determined to be 0.55 µM. nih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions of these inhibitors within the active sites of cholinesterases. The active site of acetylcholinesterase contains a catalytic active site (CAS) and a peripheral anionic site (PAS). mdpi.com

For some potent BChE inhibitors, docking analysis has shown interactions with key residues in both the PAS and the catalytic triad. For example, the NH group of a chromenone derivative was found to form a hydrogen bond with Asp70, a critical residue in the PAS, while the chromenone moiety itself engaged in a pi-pi stacking interaction with Trp82 of the choline-binding site. nih.gov On the other side of the molecule, the ether linker and an OCH₃ group formed strong hydrogen bonds with the crucial Ser198 residue of the catalytic triad. nih.gov

In contrast, for inactive AChE inhibitors from the same series, docking studies showed pi-pi stacking interactions with Trp86 and Tyr337 of the PAS, but no significant interactions with the critical residues of the CAS or the catalytic triad. nih.gov

Lipoxygenase (LOX) Inhibition Mechanisms

Derivatives of 7-(benzyloxy)-2H-chromen-2-one have been investigated for their potential to inhibit lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. The inhibition of LOX is a key target for anti-inflammatory therapies.

Research has identified 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one as a particularly potent inhibitor of soybean lipoxygenase-3 (LOX-3). In one study, this compound demonstrated a remarkable 96.6% inhibition of the enzyme, highlighting the significance of the benzoyl group at the 3-position of the coumarin core for enhanced inhibitory activity. nih.gov The mechanism of LOX inhibition by coumarin derivatives is often attributed to their antioxidant and radical scavenging properties, as the lipoxygenation process involves a carbon-centered radical. nih.gov

Molecular docking studies have further elucidated the structural features that contribute to the potent inhibitory action of these compounds. The presence of a benzoyl ring at the 3-position of the 2H-chromen-2-one scaffold appears to be a key determinant for high-affinity binding to the active site of LOX enzymes. nih.gov For coumarin derivatives in general, a REDOX mechanism has been proposed to explain their inhibitory effects on 15-lipoxygenase (15-sLOX), suggesting that they may interfere with the enzyme's iron-containing active site.

Table 1: Lipoxygenase Inhibition by 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6 |

Paraoxonase 1 (PON1) Modulation

Paraoxonase 1 (PON1) is a serum enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress and atherosclerosis. While direct studies on the modulation of PON1 by 7-(benzyloxy)-2H-chromen-2-one are limited, research on structurally related coumarin derivatives suggests a potential for interaction.

Several coumarin compounds have been identified as inhibitors of human serum PON1. For instance, a study investigating various coumarin and benzoxazinone (B8607429) derivatives found that certain coumarins were more potent inhibitors of PON1 than benzoxazinones. nih.gov One of the most active compounds in that study, a competitive inhibitor, was shown through molecular docking to interact with amino acid residues in the active site of PON1. nih.gov

Another study focused on dihydroxy coumarin derivatives and their inhibitory effects on purified human serum PON1. nih.gov The investigated compounds, such as 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one, were found to be effective inhibitors with IC50 values in the low millimolar range. nih.gov These findings suggest that the coumarin scaffold is a promising starting point for the design of PON1 modulators, although the specific impact of a 7-benzyloxy substitution remains to be elucidated.

Table 2: PON1 Inhibition by Dihydroxy Coumarin Derivatives

| Compound | IC50 (mM) | Ki (mM) | Inhibition Type |

|---|---|---|---|

| 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one | 0.012 | 0.0080 | Noncompetitive |

| 6,7-dihydroxy-3-(3-methylphenyl)-2H-chromen-2-one | 0.022 | 0.0003 | Noncompetitive |

| 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one | 0.003 | 0.0010 | Uncompetitive |

| 6,7-dihydroxy coumarin | 0.178 | - | - |

NEDD8 Activating Enzyme (NAE) Inhibition

The NEDD8-activating enzyme (NAE) is a critical component of the neddylation pathway, which is involved in the regulation of protein degradation and has emerged as a target for cancer therapy. To date, there is no publicly available scientific literature that has investigated or reported on the inhibition of NAE by 7-(benzyloxy)-2H-chromen-2-one or its derivatives. The current research on NAE inhibitors is focused on other chemical scaffolds. nih.govnih.govresearchgate.net

Carbonic Anhydrase (CA) Isoform Selectivity

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are considered important targets for cancer therapy. nih.govresearchgate.net Research into 2H-chromene and 7H-furo-chromene derivatives has revealed their potential as selective inhibitors of these tumor-associated CA isoforms. nih.govresearchgate.net

Studies have shown that many compounds with the 2H-chromene scaffold exhibit inhibitory activity against hCA IX and XII, while showing no activity against the ubiquitous cytosolic isoforms hCA I and II. nih.govresearchgate.net This isoform selectivity is a highly desirable characteristic for potential anticancer agents, as it may reduce off-target effects. The substitution pattern on the chromene ring has been found to influence the potency of these inhibitors. nih.gov For instance, in a series of 7H-furo-chromene derivatives, the introduction of a 4'-fluorophenyl moiety at the 7-position resulted in potent inhibition of both hCA IX and XII. nih.gov

Table 3: Inhibition of Carbonic Anhydrase Isoforms by 7-substituted-furo-chromene Derivatives

| Compound | hCA I Ki (µM) | hCA II Ki (µM) | hCA IX Ki (µM) | hCA XII Ki (µM) |

|---|---|---|---|---|

| EMAC10164d (7-(4'-fluorophenyl)) | >100 | >100 | 0.46 | 0.80 |

| EMAC10164g (7-(3'-methoxyphenyl)) | >100 | >100 | >100 | 4.86 |

| Acetazolamide (Reference) | 0.25 | 0.012 | 0.025 | 0.0058 |

Tyrosinase/Tyrosine Hydroxylase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Coumarin and its derivatives have been identified as a promising class of tyrosinase inhibitors. mdpi.com

Research on a series of geranyloxycoumarin derivatives has demonstrated their potent inhibitory effects on mushroom tyrosinase. mdpi.com These compounds, which feature a geranyloxy group (a long-chain ether) at various positions on the coumarin ring, exhibited significantly better activity than their hydroxycoumarin counterparts. mdpi.com For example, (E)-7-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-3-phenyl-2H-chromen-2-one showed a very low IC50 value, indicating high potency. mdpi.com The presence of an ether linkage at the 7-position, similar to the benzyloxy group in 7-(benzyloxy)-2H-chromen-2-one, appears to be favorable for tyrosinase inhibition.

Further studies on 3-aryl and 3-heteroarylcoumarins have also identified compounds with potent, competitive inhibition of mushroom tyrosinase, with some derivatives being significantly more active than the reference compound, kojic acid. researchgate.net

Table 4: Tyrosinase Inhibition by Geranyloxycoumarin Derivatives

| Compound | IC50 (µM) |

|---|---|

| (E)-3-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2H-chromen-2-one | 1.05 |

| (E)-7-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-3-phenyl-2H-chromen-2-one | 0.83 |

| (E)-7-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one | 0.85 |

| (E)-7-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2H-chromen-2-one | 1.05 |

| 6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-7-(((Z)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-4-methyl-2H-chromen-2-one | 0.67 |

Structure Activity Relationship Sar Studies and Molecular Design for 7 Benzyloxy 2h Chromen 2 One Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling serves as a powerful computational tool to correlate the structural or property descriptors of compounds with their biological activities. This approach allows for the development of predictive models that can estimate the activity of newly designed molecules, thereby streamlining the drug discovery process.

Development of Predictive Models for Biological Activity

The fundamental principle of QSAR lies in the concept that the biological activity of a compound is a function of its physicochemical properties and structural features. physchemres.org Researchers have successfully developed various QSAR models to predict the biological activities of coumarin (B35378) derivatives, including those based on 7-(benzyloxy)-2H-chromen-2-one. physchemres.orgresearchgate.net

One study focused on a dataset of 62 coumarin antioxidants and their radical scavenging activity (IC50). physchemres.org Using a Genetic Function Algorithm (GFA), five QSAR models were developed. These models utilized a combination of autocorrelation, constitution, topological, and molecular distance edge descriptors to predict antioxidant activity. physchemres.org The robustness of these models was confirmed through internal and external validation techniques, demonstrating their potential to guide the design of new coumarin-based antioxidants. physchemres.org

Another area of significant interest has been the development of QSAR models for monoamine oxidase (MAO) inhibitors. For a series of 7-(substituted-benzyloxy)-2H-chromen-2-ones, a QSAR model revealed that the lipophilicity of the meta-substituent on the phenyl ring was a key determinant of MAO-B inhibitory potency, showing a parabolic correlation with the hydrophobic Hansch constant π. researchgate.netfrontiersin.org This indicates that electronic properties play a lesser role in this specific interaction. frontiersin.org The reliability of this finding was further supported by a linear correlation between MAO-B potency and the calculated partition coefficient (ClogP) in a more diverse set of coumarin derivatives. researchgate.net

3D-QSAR Methodologies (e.g., CoMFA, GOLPE, Gaussian Field-based)

To gain a more detailed, three-dimensional understanding of the interactions between ligands and their target receptors, 3D-QSAR methodologies are employed. These methods analyze the steric and electrostatic fields surrounding a molecule to build predictive models. drugdesign.org

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. drugdesign.orgnih.gov It assumes that the 3D distribution of interaction fields around a molecule contains the necessary information to understand its biological activities. drugdesign.org A CoMFA-GOLPE (Generating Optimal Linear PLS Estimations) study on coumarin derivatives targeting MAO-A and MAO-B provided interpretable isocontour maps for steric, lipophilic, and electrostatic potentials. nih.gov These maps highlighted differences in the binding sites of the two isozymes and revealed that MAO-B/A selectivity is primarily modulated by the electronic and steric properties of the linker connecting the coumarin core to the aryl substituent. nih.gov

A Gaussian field-based 3D-QSAR model was developed for a series of 7-benzyloxy derivatives with substituents at the 4-position. This highly predictive model indicated that steric hindrance is the dominant factor for target recognition, while hydrogen bonding and electrostatic interactions play a more subtle role in modulating affinity. frontiersin.org

These 3D-QSAR studies provide a visual and quantitative framework for understanding the structural requirements for potent and selective inhibition, guiding the rational design of new derivatives. researchgate.net

Correlation of Quantum Chemical Descriptors with Biological Activity

Quantum chemical descriptors, derived from quantum mechanics calculations, offer a more fundamental insight into the electronic structure and reactivity of molecules. uobasrah.edu.iq These descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), Mulliken atomic charges, and global reactivity descriptors, have been successfully correlated with the biological activities of various compounds. uobasrah.edu.iq

For a series of 1-phenyl-X-benzimidazoles, a QSAR study utilizing quantum chemical descriptors revealed that the atomic charges on the nitrogen atoms were crucial in determining their biological activity. uobasrah.edu.iq Specifically, the activity increased with an increasing charge on a particular nitrogen atom, suggesting that substituting the phenyl ring with electron-donating groups could enhance activity. uobasrah.edu.iq

In the context of coumarin derivatives, data optimization using Density Functional Theory (DFT) at the B3LYP/6-311G* level of theory has been employed to calculate quantum chemical descriptors for QSAR studies on antioxidant activity. physchemres.org These descriptors, along with other molecular descriptors, contribute to the development of predictive models that can guide the synthesis of new coumarins with enhanced free radical scavenging capabilities. physchemres.org

Positional and Substituent Effects on Bioactivity

The biological activity of 7-(benzyloxy)-2H-chromen-2-one analogs is highly sensitive to the nature and position of substituents on the coumarin scaffold. SAR studies have systematically explored these effects to identify key structural modifications that enhance potency and selectivity.

Impact of C4 Substitutions

The C4 position of the coumarin ring has proven to be a critical site for modification, significantly influencing the biological profile of the resulting analogs.

For instance, in a series of 7-hydroxycoumarin derivatives, substitutions at the C4 position had a profound impact on their activity towards G protein-coupled receptors (GPCRs). mdpi.com Derivatives with a methyl, ethyl, or chloromethyl group at C4 exhibited GPCR activation, while other substitutions led to inhibitory activity or a complete loss of function. mdpi.com

In the context of MAO-B inhibition, the introduction of polar and/or protonatable moieties at the C4 position of 7-benzyloxy derivatives led to the discovery of potent and bioavailable inhibitors. frontiersin.org However, bulky groups at this position, such as benzyl (B1604629) or large nitrogen-containing cycles, were found to significantly decrease MAO-B inhibitory potency. mdpi.com This highlights the steric constraints of the MAO-B active site.

Furthermore, computational studies on C4-substituted 7-aminocoumarins have been used to investigate the structure-property relationship and its effect on their optical properties, which is relevant for their application in sensing devices. researchgate.net

Table 1: Effect of C4-Substituents on GPCR Activity of 7-Hydroxycoumarin Derivatives mdpi.com

| Compound | C4-Substituent | Activity | IC50/EC50 (nM) |

| 9 | Methyl | Activation | 1.25 |

| 18 | Ethyl | Activation | 0.03 |

| 19 | Chloromethyl | Activation | 4.22 |

| 10 | - | Inhibition | >48.84 |

| 13 | - | Inhibition | 7.75 |

Data sourced from a study on coumarin-based GPCR activators and inhibitors. mdpi.com

Influence of C3 Substitutions

The C3 position of the coumarin ring also plays a pivotal role in modulating the biological activity of these compounds.

In a study of coumarin-3-carboxamides, the presence of a carboxylic acid group at the C3 position was found to be essential for antibacterial activity. mdpi.com Esterification or conversion to carboxamides led to a loss of this activity. mdpi.com

For lipoxygenase (LOX) inhibition, the presence of a benzoyl group at the C3 position of 7-(benzyloxy)-2H-chromen-2-one resulted in the strongest inhibitory activity among the synthesized compounds, with a 96.6% inhibition of soybean LOX-3. nih.govsemanticscholar.org QSAR and molecular docking studies further confirmed that the benzoyl substituent at the C3 position is a key feature for enhanced inhibitory activity. nih.gov

Conversely, for MAO inhibition, it has been observed that an unhindered C3 position is often preferred for optimal activity. nih.gov

Table 2: Influence of C3-Substituents on Biological Activity

| Compound Class | C3-Substituent | Target | Key Finding | Reference |

| Coumarin-3-carboxylic acids | Carboxylic acid | Bacteria | Essential for antibacterial activity | mdpi.com |

| 7-(benzyloxy)-2H-chromen-2-ones | Benzoyl | Lipoxygenase | Strongest inhibitory activity | nih.govsemanticscholar.org |

| Coumarin Derivatives | Unsubstituted | MAO | Generally preferred for activity | nih.gov |

Role of C7 Benzyloxy Substituent Modifications

The C7 position of the coumarin scaffold is a key site for structural modifications that significantly influence biological activity. The benzyloxy group at this position has been identified as particularly effective for promoting inhibitory activity against MAO-B. nih.govscienceopen.com

Modifications to the benzyl ring of the 7-benzyloxy group have been extensively studied to understand their impact on inhibitory potency and selectivity. Research has shown that the nature and position of substituents on this phenyl ring are critical. For instance, the presence of halogens, such as chlorine, bromine, or fluorine, in the meta position of the benzyl ring often leads to enhanced inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in addition to potent MAO-B inhibition. mdpi.com Specifically, meta-halogen substituents have been shown to produce MAO-B selective compounds that are nearly equipotent to the unsubstituted benzyloxy derivative. mdpi.com In one study, a 3-methyl-7-(3-chlorobenzyloxy)coumarin derivative displayed outstanding MAO-B affinity and a high selectivity index. mdpi.com

Conversely, the introduction of hydrogen-bond acceptor groups at the 3- or 3,5-positions of the benzyl ring has been found to decrease MAO-B affinity and selectivity. mdpi.com Similarly, ortho-substituted 7-benzyloxycoumarin derivatives generally show decreased activity, suggesting that steric hindrance in this region is unfavorable for binding. mdpi.com The presence of a piperonyl group, however, is well-tolerated and results in potent and selective MAO-B inhibitors. mdpi.com

The linker connecting the phenyl group to the coumarin's C7 oxygen also plays a role. An oxymethylene linker, as in the benzyloxy group, has been shown to fit well into the entrance cavity of the MAO-B active site. mdpi.com Lengthening this linker, for example to a phenylethoxy or phenylpropoxy group, is generally less favorable for MAO-B inhibition. acs.org

Interactive Table: Effect of C7 Substituent Modifications on Biological Activity

Analysis of Hydrophobicity and Steric Factors in SAR

Hydrophobicity and steric factors are paramount in the structure-activity relationships of 7-(benzyloxy)-2H-chromen-2-one analogs. The lipophilicity of the substituent at the C7 position has been shown to have a strong correlation with MAO-B inhibitory activity. frontiersin.org Quantitative structure-activity relationship (QSAR) studies have revealed a parabolic correlation between the potency of MAO-B inhibition and the hydrophobic Hansch constant (π) for substituents on the phenyl ring of the 7-benzyloxy group. frontiersin.org This indicates that there is an optimal level of lipophilicity for maximal activity.

The hydrophobic amino acids lining the entrance cavity of the MAO-B enzyme favor hydrophobic interactions with the aryl substituent at the C7 position of the coumarin core. mdpi.com This underscores the importance of the hydrophobic character of the benzyloxy group for effective binding.

Steric hindrance also plays a critical role in determining the inhibitory potential of these compounds. As mentioned previously, ortho-substituents on the benzyl ring of the 7-benzyloxy group lead to a decrease in activity, suggesting that bulky groups in this position clash with the enzyme's active site. mdpi.com In contrast, substitutions at the meta-position are well-tolerated. mdpi.com Furthermore, modifications at the C4 position of the coumarin ring have shown that target recognition is largely governed by steric hindrance, while hydrogen bonding and electrostatic interactions play a lesser, tempering role in affinity. frontiersin.org

Rational Design Principles for Optimized Bioactive Scaffolds

The insights gained from SAR studies have paved the way for the rational design of optimized 7-(benzyloxy)-2H-chromen-2-one-based bioactive scaffolds. A key principle is the strategic placement of substituents to maximize favorable interactions with the target enzyme while minimizing unfavorable steric clashes.

For designing potent and selective MAO-B inhibitors, the 7-benzyloxycoumarin scaffold serves as an excellent starting point. researchgate.net The following principles can guide the design process:

Maintain the 7-benzyloxy moiety: This group is crucial for high-affinity binding to the MAO-B active site.

Introduce small, lipophilic substituents on the benzyl ring: Halogens or small alkyl groups at the meta-position of the benzyl ring are often beneficial for enhancing potency. mdpi.com

Avoid bulky ortho-substituents: These can cause steric hindrance and reduce inhibitory activity. mdpi.com

Consider substitutions at other positions on the coumarin ring: Small groups, such as methyl, at the C3 and C4 positions can increase affinity for MAO-B. mdpi.com

Utilize computational modeling: Docking studies and 3D-QSAR models can provide valuable predictions about the binding modes and affinities of new analogs, guiding the synthesis of more potent compounds. mdpi.comfrontiersin.org

By applying these principles, researchers have successfully designed novel 7-benzyloxycoumarin derivatives with nano- to subnanomolar activity against MAO-B and excellent selectivity. mdpi.comresearchgate.net This rational, structure-based approach continues to be a powerful strategy for the development of new therapeutic agents based on the 7-(benzyloxy)-2H-chromen-2-one scaffold.

Interactive Table: Rational Design Principles for 7-(benzyloxy)-2H-chromen-2-one Analogs

In Vitro Metabolic Studies of Chromen 2 One Derivatives

Identification and Characterization of In Vitro Metabolites

While direct metabolic studies on 7-(benzyloxy)-2H-chromen-2-one are not extensively documented in publicly available literature, the metabolism of structurally similar 7-alkoxycoumarins, such as 7-ethoxycoumarin (B196162), has been thoroughly investigated. These studies serve as a strong predictive model for the biotransformation of the benzyloxy derivative.

The primary metabolic reaction for 7-alkoxycoumarins in vitro is O-dealkylation. nih.gov This process involves the removal of the alkyl group (in this case, an ethyl group for 7-ethoxycoumarin) from the oxygen atom at the 7-position of the coumarin (B35378) core. This reaction yields the principal metabolite, 7-hydroxycoumarin (umbelliferone). nih.govnih.gov For 7-(benzyloxy)-2H-chromen-2-one, the analogous and expected primary metabolic step would be O-debenzylation, also yielding 7-hydroxycoumarin.

Further in vitro investigations using human, monkey, dog, and rat hepatocytes with 7-ethoxycoumarin have identified a multitude of subsequent metabolites. nih.gov These are formed through various reactions including glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, and conjugation with glutathione (B108866) or cysteine. nih.gov This indicates that after the initial formation of 7-hydroxycoumarin, the molecule undergoes extensive Phase II conjugation reactions as well as further Phase I modifications. nih.govnih.gov

A study using rat liver microsomes identified several fluorescent metabolites of 7-alkoxycoumarins beyond 7-hydroxycoumarin, confirming that the metabolic cascade is complex. nih.gov The table below summarizes the types of metabolites identified from a closely related analog, 7-ethoxycoumarin, in human hepatocytes, which are likely to be similar for 7-(benzyloxy)-2H-chromen-2-one following the initial debenzylation. nih.gov

| Metabolite Type | Metabolic Reaction | Potential Metabolite from 7-(benzyloxy)-2H-chromen-2-one |

| Primary Metabolite | O-Debenzylation | 7-Hydroxycoumarin |

| Phase II Conjugates | Glucuronidation | 7-Hydroxycoumarin glucuronide |

| Sulfation | 7-Hydroxycoumarin sulfate (B86663) | |

| Glutathionation | Glutathione conjugate of coumarin epoxide | |

| Phase I Modifications | Oxygenation / Hydroxylation | Dihydroxy-coumarin derivatives |

| Oxidative Ring-Opening | Carboxylic acid derivatives | |

| Hydrogenation | Dihydrocoumarin derivatives |

Elucidation of Metabolic Pathways in In Vitro Systems

The metabolic pathways of coumarin derivatives in in vitro systems are typically elucidated in two main phases, consistent with general xenobiotic metabolism. researchgate.netchiro.org

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation, reduction, or hydrolysis. researchgate.net For 7-(benzyloxy)-2H-chromen-2-one, the key initial Phase I reaction is the aforementioned O-debenzylation to produce 7-hydroxycoumarin. nih.govnih.gov This is the dominant pathway for 7-substituted coumarins. Another major Phase I pathway for the core coumarin structure involves hydroxylation at various positions on the aromatic ring, or more critically, the formation of a coumarin 3,4-epoxide intermediate. researchgate.net This epoxide is a reactive species that can be detoxified or lead to cellular damage. researchgate.net

Phase II Metabolism: Following Phase I, the modified compounds undergo conjugation reactions. The highly reactive hydroxyl group of the newly formed 7-hydroxycoumarin is a prime site for Phase II enzymes. nih.gov The principal conjugation reactions observed for 7-hydroxycoumarin in vitro are glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate group). nih.gov These reactions significantly increase the water solubility of the metabolite, facilitating its eventual excretion. chiro.org The coumarin 3,4-epoxide intermediate can be detoxified by conjugation with glutathione. nih.govresearchgate.net

The elucidated pathways for a generic 7-alkoxycoumarin, which are predictive for 7-(benzyloxy)-2H-chromen-2-one, are summarized in the diagram below.

Metabolic Pathway of 7-Alkoxycoumarins

Conclusion and Future Research Directions

Advancements in Synthesis and Design of Novel Chromen-2-one Derivatives with Targeted Biological Activities

The synthesis of the coumarin (B35378) core is well-established through classic reactions like the Pechmann, Knoevenagel, Perkin, and Wittig reactions. ijarbs.comnih.gov However, the future of synthesizing derivatives, including those based on 7-(benzyloxy)-2H-chromen-2-one, lies in the refinement of these methods and the development of novel, efficient, and sustainable strategies.

Recent progress has emphasized "green chemistry" approaches, utilizing microwave irradiation, ultrasound assistance, and eco-friendly catalysts like ionic liquids or chitosan-grafted polymers to improve reaction times and yields while minimizing waste. mdpi.comnih.govchemmethod.com For instance, Knoevenagel condensations have been successfully performed in deep eutectic solvents, which act as both the solvent and catalyst, achieving high yields of 61-96%. ijarbs.comresearchgate.net Similarly, microwave-assisted methods have drastically reduced reaction times for creating complex coumarin-pyrimidine hybrids. mdpi.com

Future design strategies will increasingly focus on creating hybrid molecules that combine the coumarin scaffold with other pharmacologically active moieties to achieve synergistic or multi-target effects. The synthesis of coumarin-triazole, coumarin-thiazole, and coumarin-imidazole hybrids has already shown promise in developing potent antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov A key area of development involves the strategic functionalization of the coumarin ring. Advanced techniques such as palladium-catalyzed C-H bond activation and annulation reactions are enabling the creation of π-extended and structurally complex polycyclic coumarin derivatives, opening new avenues for modulating biological activity. tum.denih.gov

The design of novel derivatives will be guided by the desired biological outcome. By modifying substituents at key positions, particularly C3, C4, and C7, researchers can fine-tune the molecule's properties to target specific enzymes or receptors. For example, derivatives of 7-hydroxycoumarin have been designed as inhibitors of lipoxygenase and tumor-associated carbonic anhydrases. nih.gov

| Synthetic Method | Key Features | Starting Materials (Examples) | Catalyst/Conditions (Examples) | Ref. |

| Knoevenagel Condensation | Green synthesis, high yields | Substituted salicylaldehydes, active methylene (B1212753) compounds | Deep eutectic solvents, PIDA, Sodium azide | ijarbs.com |

| Pechmann Condensation | Classic, versatile method for 4-substituted coumarins | Phenols, β-ketoesters | Ionic liquids, Lewis acids (AlCl₃, ZrCl₄) | tum.denih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Substituted enones, acetamidine (B91507) hydrochloride | - | mdpi.com |

| Ultrasound Irradiation | Eco-friendly, efficient | Acetylcoumarin, various amines | Chitosan-grafted poly(vinylpyridine) | nih.gov |

| C-H Activation/Annulation | Creates complex, π-extended systems | 3,4-disubstituted coumarins, alkynes | Palladium (II), Ruthenium (II) catalysts | tum.de |

| Click Chemistry | High efficiency, creates hybrid molecules | Azidoalkyloxy-2H-chromen-2-ones, propargylamines | Copper(I) | nih.govnih.gov |

Integration of Computational and Experimental Approaches for Mechanism Elucidation

The synergy between computational modeling and experimental validation is becoming indispensable for understanding the mechanisms of action of chromen-2-one derivatives at a molecular level. This integrated approach accelerates the drug discovery process by predicting interactions, guiding synthetic efforts, and interpreting biological data.

Molecular docking is a prominent computational tool used to predict the binding orientation of coumarin derivatives within the active sites of target proteins. nih.govnih.gov Such studies have been instrumental in designing inhibitors for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the context of Alzheimer's disease. nih.gov For example, docking studies of 4-phenylpiperazine substituted coumarins revealed binding interactions with key residues (Trp86 and Trp286) in the AChE enzyme, explaining their potent inhibitory activity. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of ligand-receptor complexes over time. jcchems.com Combining these computational predictions with experimental evidence from techniques like X-ray crystallography and enzyme inhibition assays provides a robust elucidation of the binding mode and mechanism.

A compelling example is the investigation of 7-alkoxycoumarins, including 7-benzyloxycoumarin, and their interaction with the Aryl Hydrocarbon Receptor (AhR). tum.deresearchgate.net Experimental luciferase reporter assays identified several 7-alkoxycoumarins as AhR activators, with computational studies potentially confirming the structural requirements for this interaction. tum.de This combined approach is crucial for understanding how the length and structure of the alkoxy chain at the C7 position influence biological activity. Future work will likely involve more sophisticated computational methods to predict not only binding affinity but also kinetic parameters and potential allosteric effects, which can then be tested experimentally. nih.gov

| Approach | Technique/Method | Application Example | Key Findings/Future Direction | Ref. |

| Computational | Molecular Docking | Predicting binding of coumarin hybrids to AChE, BChE, MMP-2 | Identify key binding interactions, guide substituent design for improved potency. | nih.govnih.gov |

| Computational | Molecular Dynamics (MD) | Simulating coumarin-dengue virus protein interactions | Understanding dynamic stability and atomic-level behavior of ligand-receptor complexes. | jcchems.com |

| Experimental | Luciferase Reporter Assay | Screening 7-alkoxycoumarins for AhR activation | Identified 7-isopentenyloxycoumarin as a potent activator; suggests a target for this class. | tum.deresearchgate.net |

| Integrated | Docking & Enzyme Inhibition | Investigating coumarin derivatives as EGFR inhibitors | Correlate predicted binding energy with experimentally determined IC₅₀ values to validate models. | nih.gov |

| Integrated | Synthesis, Bioassay, & SAR | Developing fungicidal coumarins | Combine synthesis of novel derivatives with bioassays and computational analysis to build robust SAR models. | nih.gov |

Identification of Unexplored Biological Targets and Mechanisms for 7-(benzyloxy)-2H-chromen-2-one

While coumarins are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full therapeutic potential of 7-(benzyloxy)-2H-chromen-2-one and its analogues remains largely untapped. nih.govfrontiersin.orgrsc.org Future research should aim to identify novel biological targets and elucidate new mechanisms of action beyond the well-documented ones.

Recent studies have pointed toward several promising, yet underexplored, targets. The discovery that 7-alkoxycoumarins can activate the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular differentiation and xenobiotic metabolism, opens a significant new research avenue. tum.deresearchgate.net This interaction could underlie various pharmacological effects and warrants deeper investigation into the downstream signaling pathways.

Other potential targets that have emerged for coumarin derivatives include:

Lipoxygenase (LOX) and Carbonic Anhydrase (CA) : Novel 7-substituted coumarin amides have shown potent, dual inhibitory action against soy bean LOX and tumor-associated human CA IX, suggesting applications in inflammation and oncology. nih.gov

Dengue Virus Proteins : Molecular modeling has identified coumarin derivatives as potential binders to key dengue virus protein targets, suggesting a role in the development of new antiviral therapies. jcchems.com

PI3K/Akt/mTOR Pathway : This signaling pathway is crucial in cancer cell proliferation and survival. Certain coumarins have been shown to target this pathway, and further exploration could reveal specific molecular interactions. frontiersin.org

Microtubule Dynamics : Disruption of microtubules is a key anticancer strategy. Some coumarins interfere with tubulin polymerization, a mechanism that could be further exploited. nih.govfrontiersin.org

Future research should employ target-agnostic screening approaches, such as phenotypic screening and chemoproteomics, to identify new cellular binding partners for 7-(benzyloxy)-2H-chromen-2-one. Once a new target is identified, a combination of genetic and pharmacological tools can be used to validate the target and elucidate the downstream mechanism of action.

| Potential Target Class | Specific Target Example(s) | Associated Disease/Process | Potential Mechanism of Action | Ref. |

| Transcription Factors | Aryl Hydrocarbon Receptor (AhR) | Cellular differentiation, xenobiotic response, cancer | Agonism/antagonism of AhR signaling pathway | tum.deresearchgate.net |

| Enzymes | Lipoxygenase (LOX), Carbonic Anhydrase IX (CA IX) | Inflammation, Cancer | Direct enzyme inhibition | nih.gov |

| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Alzheimer's Disease | Inhibition of neurotransmitter degradation | nih.gov |

| Viral Proteins | Dengue Virus Protease/Polymerase | Dengue Fever | Inhibition of viral replication cycle | jcchems.com |

| Signaling Pathways | PI3K/Akt/mTOR, TRKB signaling | Cancer, Neurodegenerative Disease | Modulation of key protein phosphorylation and downstream effects | mdpi.comfrontiersin.org |

| Structural Proteins | Tubulin | Cancer | Inhibition of microtubule polymerization, cell cycle arrest | nih.gov |

Methodological Advancements in Characterization and Analysis for Structure-Activity Relationship Studies

Robust Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing the essential link between a molecule's chemical structure and its biological function. Advancements in analytical and characterization techniques are critical for generating the high-quality data needed to build predictive SAR models for chromen-2-one derivatives.

The characterization of newly synthesized coumarins relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their chemical structures. ijarbs.comnih.gov While these are standard methods, future advancements will focus on higher sensitivity and resolution, allowing for the analysis of smaller sample quantities and more complex structures.

For separation and quantification, High-Performance Liquid Chromatography (HPLC) remains the workhorse. nih.govresearchgate.net However, modern advancements are moving towards hyphenated techniques that provide more information from a single run. Methodologies like High-Performance Thin-Layer Chromatography coupled with Mass Spectrometry (HPTLC-MS) offer rapid screening and quantification of coumarins in complex matrices with high specificity. mdpi.com The development of validated HPLC methods for the simultaneous determination of multiple coumarin compounds in biological samples (e.g., plasma) is crucial for pharmacokinetic studies, which are an essential component of SAR. nih.gov

Future SAR studies will benefit from:

High-Throughput Screening (HTS): Allowing for the rapid biological evaluation of large libraries of coumarin derivatives.

Advanced Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) offer faster separation times and improved resolution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Integrating experimental data with computational descriptors to build predictive models that can guide the design of new, more potent derivatives.

Effect-Directed Analysis (EDA): A strategy that combines chromatographic separation with in-vitro bioassays to identify the specific biologically active compounds within a complex mixture. mdpi.com

These methodological advancements will enable a more detailed and efficient exploration of the chemical space around the 7-(benzyloxy)-2H-chromen-2-one scaffold, accelerating the journey from initial hit to lead compound.

| Technique | Purpose | Advancement/Application | Ref. |

| HPLC / UHPLC | Separation & Quantification | Development of validated methods for pharmacokinetic studies of multiple coumarins simultaneously. | mdpi.comnih.govresearchgate.net |

| HPTLC | Screening & Quantification | Coupled with MS (HPTLC-MS) for rapid, specific analysis in complex food or biological matrices. | mdpi.comchemmethod.com |

| Mass Spectrometry (MS) | Structure Elucidation & Identification | High-resolution MS for accurate mass determination and structural confirmation of novel derivatives. | ijarbs.comnih.govnih.gov |

| NMR Spectroscopy | Structure Elucidation | 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR for unambiguous assignment of complex coumarin structures. | ijarbs.comnih.govchemmethod.com |

| Supercritical Fluid Chromatography (SFC) | Separation | A "green" alternative to normal and reversed-phase HPLC for chiral and achiral separations. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(benzyloxy)-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves benzylation of 7-hydroxycoumarin. A representative route includes:

Protection : React 7-hydroxycoumarin with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone to introduce the benzyloxy group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Characterization : Confirm structure via (e.g., benzyl protons at δ 5.15 ppm as a singlet) and (e.g., carbonyl resonance at ~160 ppm) .

Q. How is 7-(benzyloxy)-2H-chromen-2-one characterized using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Benzyl protons appear as a singlet (~5.15 ppm), while the coumarin carbonyl is identified at ~160 ppm in .

- IR Spectroscopy : Stretching vibrations for C=O (1720–1680 cm) and C-O-C (1250–1150 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS often shows [M+H] peaks matching the molecular weight (e.g., 266.3 g/mol) .

Q. What solvents and conditions are optimal for studying its physicochemical properties?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For solubility studies:

- Use UV-Vis spectroscopy (λmax ~320 nm) in ethanol/water mixtures to determine partition coefficients (log P) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular geometry of 7-(benzyloxy)-2H-chromen-2-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Bond angles : The benzyloxy group adopts a dihedral angle of ~85° with the coumarin plane, minimizing steric hindrance.

- Packing interactions : π-π stacking between aromatic rings (3.5–4.0 Å spacing) and C-H···O hydrogen bonds stabilize the crystal lattice.

- Data refinement : R-factor values <0.06 and wR<0.15 indicate high precision .

Q. What strategies enhance the bioactivity of 7-(benzyloxy)-2H-chromen-2-one derivatives?

- Methodological Answer : Structural modifications include:

- Substituent addition : Introduce electron-withdrawing groups (e.g., -NO2) at the 3-position to improve anticancer activity (IC50 values <10 µM in MCF-7 cells).

- Hybridization : Conjugate with triazole moieties via click chemistry to enhance solubility and antimicrobial potency (MIC ~2 µg/mL against S. aureus) .

Q. How can contradictory spectral data in substituted derivatives be resolved?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from:

- Tautomerism : Use HSQC to distinguish enol-keto tautomers.

- Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) identifies rotational barriers in benzyloxy groups.

- Computational validation : Compare experimental IR peaks with DFT-calculated vibrations (B3LYP/6-31G* basis set) .

Q. What mechanistic insights explain its antioxidant activity?

- Methodological Answer : The compound scavenges free radicals via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.